molecular formula C20H16O5 B4192354 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one

6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4192354
M. Wt: 336.3 g/mol
InChI Key: HOBIGLRLFWIOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its fused ring structure, which includes a furan ring and a chromene ring, substituted with a 3,4-dimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3,4-dimethoxyphenyl precursor, which is then subjected to cyclization reactions to form the furochromene core. Key steps include:

    Preparation of 3,4-dimethoxyphenyl precursor: This involves the methoxylation of a phenyl ring using reagents such as dimethyl sulfate and a base like potassium carbonate.

    Formation of the furochromene core: The precursor undergoes cyclization through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization steps, often using catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the furan ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrofurochromenes.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of photochromic materials and dyes due to its unique light-absorbing properties.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. The compound’s structure allows it to interact with enzymes and receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and physical properties

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-methylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-11-10-24-18-9-17-13(6-14(11)18)7-15(20(21)25-17)12-4-5-16(22-2)19(8-12)23-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBIGLRLFWIOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C3C=C(C(=O)OC3=C2)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 3
6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 4
Reactant of Route 4
6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 5
6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 6
6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.